3-Iodo-8-nitroimidazo[1,2-a]pyridine
Overview
Description
3-Iodo-8-nitroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4IN3O2 . It has a molecular weight of 289.03 and a melting point between 222 - 224°C .
Synthesis Analysis
The synthesis of 3-Iodo-8-nitroimidazo[1,2-a]pyridine involves the iodination of imidazo[1,2-a]pyridines . The substitution of imidazo[1,2-a]pyridines with an iodine takes place at the C-3 atom . N-Iodosuccinimide (NIS) and I2–morpholine were chosen as iodination reagents . The reaction of 6-nitroimidazo[1,2-a]pyridine with NIS in acetonitrile at room temperature afforded 3-iodo-6-nitroimidazo[1,2-a]pyridine in 75% yield .Molecular Structure Analysis
The InChI code for 3-Iodo-8-nitroimidazo[1,2-a]pyridine is 1S/C7H4IN3O2/c8-6-4-9-7-5(11(12)13)2-1-3-10(6)7/h1-4H . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
The chemical reactions involving 3-Iodo-8-nitroimidazo[1,2-a]pyridine are primarily related to its iodination . The compound can be synthesized from imidazo[1,2-a]pyridine under different substitution conditions .Physical And Chemical Properties Analysis
3-Iodo-8-nitroimidazo[1,2-a]pyridine is a solid compound . It has a melting point between 222 - 224°C . The compound has a molecular weight of 289.03 and a molecular formula of C7H4IN3O2 .Scientific Research Applications
Synthesis and Structural Diversity
3-Iodo-8-nitroimidazo[1,2-a]pyridine serves as a key intermediate in the synthesis of novel heterocyclic compounds. It has been used in various synthetic routes to create complex molecules with potential biological activities. For example, it has been involved in the synthesis of pyrido[1′,2′:1,2]imidazo[5,4-d]-1,2,3-triazines, showcasing the utility of the imidazo[1,2-a]pyridine system in building fused triazines with notable structural diversity (Zamora et al., 2004).
Facilitating Structural Modifications
The presence of the nitro group in 3-Iodo-8-nitroimidazo[1,2-a]pyridine allows for selective modifications, enabling the synthesis of a wide range of derivatives. This adaptability facilitates the exploration of structure-activity relationships, crucial for the development of compounds with enhanced biological properties. Bazin et al. (2013) developed alternative strategies for functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine to expand the structural diversity of C2- and C3-functionalized imidazo[1,2-a]pyridines, demonstrating the compound's versatility in organic synthesis (Bazin et al., 2013).
Biological Activity Screening
The derivatives of 3-Iodo-8-nitroimidazo[1,2-a]pyridine have been screened for various biological activities. For instance, Zhang et al. (2019) described the synthesis of pyrrolo-imidazo[1,2-a]pyridine scaffolds with antiproliferative activity against human colon cancer cell lines, underscoring the potential of these compounds in medicinal chemistry and drug discovery efforts (Zhang et al., 2019).
Antiparasitic Applications
Compounds synthesized from 3-Iodo-8-nitroimidazo[1,2-a]pyridine have shown promising antiparasitic activity. Fersing et al. (2019) synthesized derivatives displaying potent in vitro antileishmanial activity, highlighting the potential of these compounds in the treatment of parasitic infections (Fersing et al., 2019).
Safety and Hazards
The safety information for 3-Iodo-8-nitroimidazo[1,2-a]pyridine indicates that it is necessary to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
Future Directions
While the future directions for 3-Iodo-8-nitroimidazo[1,2-a]pyridine are not explicitly mentioned in the search results, the development of synthetic strategies for the functionalization of imidazo[1,2-a]pyridines from readily available starting materials is important . Substitution at different positions of imidazo[1,2-a]pyridines gives compounds with diverse pharmacological properties .
Mechanism of Action
Target of Action
3-Iodo-8-nitroimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridines , a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridines are known to interact with various biological targets due to their versatile structure .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization . These reactions can occur through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
The functionalization of imidazo[1,2-a]pyridines is known to affect various biochemical pathways due to the introduction of new functional groups .
Result of Action
The functionalization of imidazo[1,2-a]pyridines can lead to the formation of various derivatives with potential therapeutic applications .
properties
IUPAC Name |
3-iodo-8-nitroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3O2/c8-6-4-9-7-5(11(12)13)2-1-3-10(6)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDLLAQQLKPVLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-8-nitroimidazo[1,2-a]pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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